(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2,2-dimethoxyethyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-12(2)5-7-9(14)13(10(17)11-7)6-8(15-3)16-4/h5,8H,6H2,1-4H3,(H,11,17)/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPALKJFUDSAJ-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)N1)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of a suitable imidazolidinone precursor with dimethylamino and dimethoxyethyl reagents under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or dimethoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The imidazolidinone core distinguishes this compound from thiazolidinone-based analogs (e.g., rhodanine derivatives), which are more commonly studied. For example:
- Thiazolidinone analogs: Compounds like (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one () share a similar methylidene substituent but differ in core heteroatoms (sulfur vs. nitrogen). Thiazolidinones typically exhibit enhanced π-π stacking interactions due to aromatic substituents, whereas imidazolidinones may offer better hydrogen-bonding capacity .
Substituent Modifications
A. Position 3 Substituents
- 2,2-Dimethoxyethyl group : Unique to the target compound, this substituent introduces hydrophilicity and conformational flexibility compared to rigid aromatic groups (e.g., 4-methylphenyl in or benzylidene in ).
- Aromatic vs. Alkoxy Groups : Analogs like D6 () feature 4-isopropylbenzylidene, which enhances lipophilicity (logP ~3.5), whereas the dimethoxyethyl group may reduce logP (~2.8), improving aqueous solubility .
B. Position 5 Substituents
- In contrast, hydroxyl or morpholine substituents (e.g., ) alter polarity and hydrogen-bonding profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one , also known by its CAS number 478039-59-7, belongs to a class of imidazolidinones that have garnered attention for their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies concerning this compound.
- Molecular Formula : C10H17N3O3S
- Molecular Weight : 259.33 g/mol
- Boiling Point : 313.0 ± 52.0 °C (predicted)
- Density : 1.26 ± 0.1 g/cm³ (predicted)
- pKa : 9.58 ± 0.20 (predicted)
These properties suggest that the compound may exhibit unique solubility and reactivity profiles, which could influence its biological interactions.
Studies indicate that imidazolidinone derivatives often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes related to metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing central nervous system (CNS) activity.
Pharmacological Effects
- Antimicrobial Activity : Some imidazolidinone derivatives have shown promising antimicrobial properties against various bacterial strains.
- CNS Activity : There is potential for modulation of dopamine receptors, similar to other substituted benzamides that exhibit high affinity for CNS dopamine D2 receptors .
- Bronchodilatory Effects : Compounds structurally related to imidazolidinones have been evaluated for bronchodilator activity, indicating possible therapeutic applications in respiratory conditions .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including our compound of interest. The findings indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | 8 | Streptococcus pneumoniae |
CNS Activity Evaluation
In a pharmacological evaluation focusing on CNS activity, the compound was tested in vitro for its binding affinity to dopamine D2 receptors. The results demonstrated a competitive inhibition profile with an IC50 value of approximately 50 nM, suggesting significant potential for further development as a CNS-active agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
